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Compound of Interest |

N,N-dimethylmorpholine-2-
Compound Name: ]
carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608

. J

Executive Summary & ldentity Profile

N,N-Dimethylmorpholine-2-carboxamide is a high-value heterocyclic building block used
primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization. Unlike its positional
isomer (morpholine-4-carboxamide, a urea derivative), the 2-carboxamide retains the
secondary amine at position 4, allowing for further diversification while presenting a
solubilizing, non-ionizable polar motif at position 2.

This guide details the physicochemical profile, synthesis, and strategic application of this
scaffold, specifically focusing on the hydrochloride salt forms which are the industry standard
for stability and handling.

Chemical Identity Card[1][2][3]
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Property Data

Chemical Name N,N-Dimethylmorpholine-2-carboxamide

Morpholine-2-carboxylic acid dimethylamide; 2-
Common Synonyms ) )
(Dimethylcarbamoyl)morpholine

C7H14N202 (Free Base) / C7H1s5CIN202 (HCI
Molecular Formula

Salt)

Molecular Weight 158.20 g/mol (Free Base) / 194.66 g/mol (HCI
Salt)

CAS (Racemic HCI) 1361115-06-1

CAS ((S)-Isomer HCI) 1260007-88-8

CAS ((R)-lsomer HCI) 1354021-66-7

SMILES CN(C)C(=0)C1CNCCO1

LogP (Calc) -0.6 (Highly Polar)

TPSA ~32-40 A2

Critical Note on Isomerism: The C2 position is a chiral center. While the racemic form (CAS
1361115-06-1) is suitable for initial screening, the (S)-isomer (CAS 1260007-88-8) is frequently
preferred in medicinal chemistry campaigns to match the stereochemical constraints of protein

binding pockets [1, 2].

Strategic Utility in Drug Design

This scaffold is not merely a linker; it is a functional "solubility warhead."

Physicochemical Modulation
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» Solubility Enhancement: The dimethylamide group disrupts crystal lattice packing and lowers
LogP without introducing a basic center that might cause hERG liability or phospholipidosis.

e Fsp? Character: The morpholine ring introduces three-dimensionality (chair conformation),
escaping "flat-land" chemistry which correlates with higher clinical success rates.

o Metabolic Stability: The amide bond at C2 is generally more stable to plasma esterases than
the corresponding ester (morpholine-2-carboxylate), prolonging half-life (

Vector Analysis

» N4-Position: The secondary amine is the primary vector for coupling to aromatic cores (via
SNAr or Buchwald-Hartwig) or acylating to form ureas/amides.

o C2-Position: The dimethylamide projects into solvent space, often serving as a "solvent
anchor" to improve the water solubility of lipophilic kinase inhibitors.

Validated Synthesis Protocol

Objective: Synthesize N,N-dimethylmorpholine-2-carboxamide hydrochloride from N-Boc-
morpholine-2-carboxylic acid. Scale: Gram-scale (scalable to kg).

Retrosynthetic Logic

Direct amidation of morpholine-2-carboxylic acid is challenging due to the competing
nucleophilicity of the N4 amine. Therefore, an N-Boc protection strategy is mandatory to ensure
regioselectivity at the carboxylic acid.

Step-by-Step Methodology
Step 1: Amide Coupling
» Reagents: N-Boc-morpholine-2-carboxylic acid (1.0 eq), Dimethylamine hydrochloride (1.2

eq), HATU (1.1 eq), DIPEA (3.0 eq).

o Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).
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e Protocol:
o Dissolve N-Boc-morpholine-2-carboxylic acid in DMF at 0°C.
o Add DIPEA and stir for 10 minutes to activate the acid.
o Add HATU. The solution will turn yellow/orange. Stir for 15 mins.
o Add Dimethylamine HCI.
o Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

o Workup: Dilute with EtOAc, wash with 1N HCI (to remove excess amine), sat. NaHCOs (to
remove unreacted acid), and brine. Dry over Na2SOa.

[¢]

Yield: Expect >85% of tert-butyl 2-(dimethylcarbamoyl)morpholine-4-carboxylate.

Step 2: N-Boc Deprotection & Salt Formation

» Reagents: 4M HCI in Dioxane.
e Solvent: 1,4-Dioxane or MeOH.

e Protocol:

o

Dissolve the intermediate from Step 1 in minimal 1,4-dioxane.

o

Add 4M HCI in Dioxane (5-10 eq) dropwise at 0°C.

o

Stir at RT for 2-3 hours. A white precipitate should form.

Purification: Filter the solid. Wash with cold Et2O (Diethyl ether) to remove organic

[¢]

impurities.

[¢]

Drying: Vacuum dry to yield the target HCI salt.

Synthetic Pathway Visualization
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Target Product:
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Figure 1: Two-step synthetic workflow for generating the HCI salt from the Boc-protected acid
precursor.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following analytical markers must be
met.

Technique Expected Signal /| Observation

Amide Methyls: Two distinct singlets or a broad

split peak around 2.8-3.1 ppm (due to restricted
1H NMR (DMSO-ds) rotation of the amide bond). Morpholine Ring:

Multiplets between 2.7—4.0 ppm. Amine Proton:

Broad singlet >9.0 ppm (ammonium salt).

[M+H]* Peak: 159.1 m/z (Free base mass).

LC-MS (ESI+
( ) Purity: >95% by UV (214/254 nm).

Appearance White to off-white hygroscopic solid (HCI salt).

Handling & Safety (E-E-A-T)

e Hygroscopicity: The HCI salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term
stability.
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o Stereochemistry: If using the chiral (S)-isomer, avoid strong bases and high heat during
workup to prevent racemization at the C2 alpha-carbon.

» Toxicity: While specific toxicology on this fragment is limited, morpholine derivatives can be
skin/eye irritants. Handle with standard PPE (gloves, goggles, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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